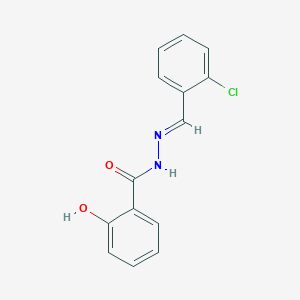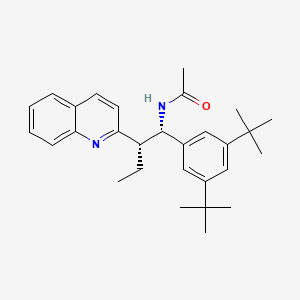
3,4-Dichlorophenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorophenyl methylcarbamate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its use as a pesticide, particularly as an insecticide, due to its ability to inhibit cholinesterase enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenyl methylcarbamate can be synthesized through the reaction of 3,4-dichloroaniline with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorophenyl methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce amines .
Applications De Recherche Scientifique
3,4-Dichlorophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on enzyme activity, particularly cholinesterase enzymes.
Medicine: Research is conducted on its potential therapeutic uses and its toxicological profile.
Industry: It is used in the formulation of pesticides and insecticides for agricultural and domestic use.
Mécanisme D'action
3,4-Dichlorophenyl methylcarbamate exerts its effects by inhibiting cholinesterase enzymes, particularly acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. The compound forms a reversible complex with the enzyme, preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenyl methylcarbamate
- 2,6-Dichlorophenyl N,N-dimethylcarbamate
- 3,4-Dichlorophenyl N-(3-chlorophenyl)carbamate
- 2-Bromo-4,6-dichlorophenyl N-methylcarbamate
Uniqueness
3,4-Dichlorophenyl methylcarbamate is unique due to its specific inhibition of cholinesterase enzymes and its effectiveness as an insecticide. Compared to similar compounds, it has a distinct molecular structure that contributes to its specific mode of action and its broad-spectrum insecticidal properties .
Propriétés
Numéro CAS |
18315-50-9 |
|---|---|
Formule moléculaire |
C8H7Cl2NO2 |
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-11-8(12)13-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
Clé InChI |
LOSYNXWKIXVLSZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)




![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)





